N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a pyridin-4-yl group at position 6 and a thioether-linked acetamide moiety at position 3. The 2-fluorophenyl group on the acetamide nitrogen introduces steric and electronic effects that may influence its biological activity and physicochemical properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS/c18-13-3-1-2-4-15(13)20-16(23)11-24-17-6-5-14(21-22-17)12-7-9-19-10-8-12/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADQTAPLXHMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of a suitable pyridazine derivative with a halogenated pyridine under basic conditions to form the pyridazinyl intermediate.
Introduction of the Sulfanylacetamide Moiety: The intermediate is then reacted with a thiol compound to introduce the sulfanylacetamide group.
Fluorophenyl Substitution: Finally, the fluorophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
G856-6639 (N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide)
- Structural Differences : Replaces the pyridazine ring with a triazolo[4,3-b]pyridazine system, introducing an additional nitrogen atom. The 5-methylisoxazole substituent on the acetamide nitrogen contrasts with the 2-fluorophenyl group in the target compound.
- Implications : The triazolo-pyridazine core may enhance π-π stacking interactions in protein binding pockets, while the methylisoxazole group could alter solubility and metabolic stability compared to the fluorophenyl analog .
VUAA-1 and OLC-12 (Orco Agonists)
- Structural Differences : VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) feature triazole cores instead of pyridazine.
- Implications : These compounds exhibit strong Orco channel agonism, suggesting that the triazole ring and substituents like ethyl or isopropyl groups are critical for receptor interaction. The absence of a pyridazine system in these analogs highlights the target compound’s unique pharmacophore .
Substituent Variations on Aromatic Rings
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural Differences: Substitutes the pyridin-4-yl group with a 4,6-diaminopyrimidine ring and replaces the 2-fluorophenyl with a 4-chlorophenyl group.
- The chloro substituent’s electron-withdrawing nature contrasts with fluorine’s mixed electronic effects .
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide
- Structural Differences: Incorporates an indolinone scaffold fused to the acetamide group, with a 3-methylisoxazole methyl group and pyridin-4-yl substitution.
- Implications: The indolinone system may confer kinase inhibitory activity, as seen in similar compounds. The fluorinated aromatic ring could improve membrane permeability compared to non-halogenated analogs .
Key Research Findings
- Heterocyclic Core Importance : Pyridazine and triazolo-pyridazine derivatives show divergent biological profiles. Pyridazine-based compounds may favor kinase interactions, while triazolo systems are prevalent in receptor modulation .
- Halogen Effects : Fluorine and chlorine substituents improve metabolic stability and binding affinity, but fluorine’s smaller size and lower lipophilicity may reduce off-target interactions compared to chlorine .
- Sulfanyl Acetamide Scaffold : The thioether linkage in all analogs suggests a role in conformational flexibility and sulfur-mediated hydrogen bonding, critical for target engagement .
Biological Activity
N-(2-fluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H15FN4OS
- Molecular Weight : 344.39 g/mol
The fluorophenyl group enhances the compound's lipophilicity, which is crucial for its biological activity.
This compound interacts with various molecular targets, primarily enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate the activity of receptors associated with pain and inflammation, making it a candidate for analgesic and anti-inflammatory therapies.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by:
- Inhibiting cell proliferation : The compound significantly reduces the viability of cancer cells in a dose-dependent manner.
- Inducing apoptosis : Mechanistic studies suggest that it activates apoptotic pathways, leading to increased caspase activity.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Key findings include:
- Reduction of pro-inflammatory cytokines : It has been shown to decrease levels of TNF-alpha and IL-6 in treated cells.
- Inhibition of NF-kB pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
